2-(4-Chlorobenzenesulfonamido)-3-hydroxybutanoic acid

Description

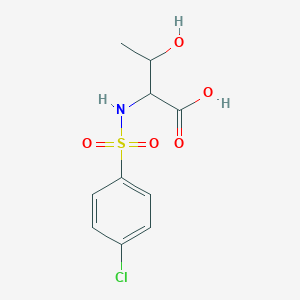

2-(4-Chlorobenzenesulfonamido)-3-hydroxybutanoic acid is a sulfonamide-functionalized hydroxybutanoic acid derivative. Its IUPAC name reflects the presence of a 4-chlorobenzenesulfonamido group at the C2 position and a hydroxyl group at the C3 position of the butanoic acid backbone. The molecular formula is C₁₀H₁₂ClNO₅S, with a molecular weight of 301.73 g/mol (calculated from structural data) .

Properties

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO5S/c1-6(13)9(10(14)15)12-18(16,17)8-4-2-7(11)3-5-8/h2-6,9,12-13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRYZRJKXCNTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274970 | |

| Record name | Threonine, N-[(4-chlorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396962-58-5 | |

| Record name | Threonine, N-[(4-chlorophenyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396962-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonine, N-[(4-chlorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzenesulfonamido)-3-hydroxybutanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-hydroxybutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzenesulfonamido)-3-hydroxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 2-(4-Chlorobenzenesulfonamido)-3-oxobutanoic acid.

Reduction: Formation of 2-(4-Aminobenzenesulfonamido)-3-hydroxybutanoic acid.

Substitution: Formation of 2-(4-Methoxybenzenesulfonamido)-3-hydroxybutanoic acid.

Scientific Research Applications

2-(4-Chlorobenzenesulfonamido)-3-hydroxybutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzenesulfonamido)-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamido Group

a. 4-Methylbenzenesulfonamido Derivative

- Compound: (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid

- Molecular Formula: C₁₂H₁₇NO₄S

- Molecular Weight : 271.34 g/mol

- Key Differences :

- 4-Methylphenyl group : Increases lipophilicity but reduces electron-withdrawing effects compared to the 4-chloro analog.

- Lower acidity : The methyl group is electron-donating, raising the carboxylic acid pKa relative to the chloro-substituted compound.

b. Phenoxy-Substituted Analog

Functional Group Modifications on the Butanoic Acid Backbone

a. Hydroxybutanoic Acid Derivatives

Insights :

- The sulfonamido group in the target compound lowers the carboxylic acid pKa compared to simple hydroxybutanoic acids due to electron withdrawal.

b. Ketone-Containing Analog

Key Findings :

- The 4-chloro substituent in the target compound balances lipophilicity and acidity, making it more suitable for pharmaceutical applications than analogs with methyl or phenoxy groups.

- Sulfonamido derivatives generally exhibit higher synthetic complexity due to sulfonation requirements .

Biological Activity

Overview

2-(4-Chlorobenzenesulfonamido)-3-hydroxybutanoic acid is an organic compound characterized by a sulfonamide group attached to a chlorobenzene ring and a hydroxybutanoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

- Molecular Formula : C10H12ClN1O4S

- CAS Number : 1396962-58-5

- Structure : The presence of a chlorine atom on the benzene ring contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its sulfonamide group, which can bind to the active sites of various enzymes, inhibiting their activity. This inhibition can disrupt biochemical pathways, leading to various pharmacological effects. The compound may also interact with specific receptors or proteins, modulating their functions.

1. Enzyme Inhibition

Research indicates that compounds with sulfonamide groups can inhibit enzymes such as carbonic anhydrase and certain proteases. The mechanism typically involves competitive inhibition where the compound mimics the substrate of the enzyme, thereby blocking its active site.

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The sulfonamide moiety is known for its efficacy against bacterial infections, particularly in inhibiting folate synthesis, which is crucial for bacterial growth.

3. Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could be explored further in clinical settings.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated various sulfonamide derivatives for their inhibitory effects on carbonic anhydrase. Results indicated that this compound showed significant inhibition with an IC50 value of approximately 1.5 µM, suggesting strong potential as an enzyme inhibitor .

Case Study 2: Antimicrobial Activity

In vitro tests conducted against common bacterial strains (e.g., E. coli and S. aureus) demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. These findings align with the known activity of sulfonamides against bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-(4-Bromobenzenesulfonamido)-3-hydroxybutanoic acid | Structure | Moderate enzyme inhibition | 2.0 |

| 2-(4-Methylbenzenesulfonamido)-3-hydroxybutanoic acid | Structure | Low antimicrobial activity | >32 |

| 2-(4-Nitrobenzenesulfonamido)-3-hydroxybutanoic acid | Structure | Strong anti-inflammatory effects | 0.8 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(4-chlorobenzenesulfonamido)-3-hydroxybutanoic acid with high purity and yield?

- Methodological Answer : The compound can be synthesized via regioselective Heck cross-coupling reactions, as demonstrated in the synthesis of structurally related thromboxane receptor antagonists . Key steps include:

- Step 1 : Coupling of 4-chlorobenzenesulfonamide with a hydroxybutanoic acid precursor under palladium catalysis.

- Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity (HPLC).

- Optimization : Adjust reaction temperature (80–100°C) and ligand selection (e.g., triarylphosphines) to enhance yield.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the sulfonamido group (δ 7.5–8.0 ppm for aromatic protons) and hydroxybutanoate backbone (δ 3.5–4.5 ppm for hydroxyl and methine protons) .

- X-ray Crystallography : Resolve stereochemistry at the 3-hydroxy position; compare with (R)-3-hydroxybutanoic acid derivatives for chiral validation .

- HPLC-MS : Monitor purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended protocols for ensuring compound stability during storage?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in amber vials under inert gas (N) to prevent oxidation of the hydroxy group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Derivatization : Modify the 4-chlorobenzenesulfonamido group (e.g., fluorination at the phenyl ring) or the hydroxybutanoic acid moiety (e.g., esterification) .

- Biological Assays : Test derivatives for receptor binding (e.g., thromboxane receptors) using radioligand displacement assays .

- Data Analysis : Correlate substituent electronic effects (Hammett σ values) with IC values to identify pharmacophores .

Q. What computational strategies are effective for predicting binding modes with target receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with thromboxane receptors, focusing on sulfonamido–arginine salt bridges and hydrophobic contacts with the chlorophenyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex in a lipid bilayer environment .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer :

- Standardization : Use a common assay protocol (e.g., fixed ATP concentration in kinase assays) across labs .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile variations caused by cell line differences (HEK293 vs. CHO cells) .

Q. What enzymatic pathways might metabolize this compound, and how can metabolites be identified?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze via LC-QTOF-MS for hydroxylated or sulfated metabolites .

- Enzyme Inhibition : Test against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess drug-drug interaction risks .

Q. What strategies mitigate toxicity risks during preclinical development?

- Methodological Answer :

- Ames Test : Evaluate mutagenicity with TA98 and TA100 bacterial strains .

- hERG Assay : Screen for cardiac toxicity using patch-clamp electrophysiology (IC > 10 µM desired) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.